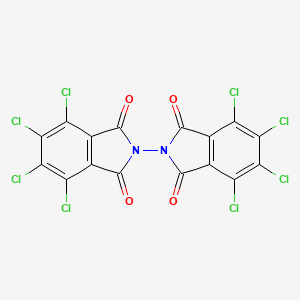
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a complex organic compound characterized by multiple chlorine atoms and isoindole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the reaction of tetrachlorophthalic anhydride with suitable amines under controlled conditions. For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid is a known method for synthesizing related compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state isoindole derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Rose Bengal: 4,5,6,7-Tetrachloro-2′,4′,5′,7′-tetraiodofluorescein disodium salt.
Tetrachlorophthalic Anhydride: 4,5,6,7-Tetrachloro-1,3-isobenzofurandione.
Uniqueness
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its specific arrangement of chlorine atoms and isoindole structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
67887-47-2 |
|---|---|
Fórmula molecular |
C16Cl8N2O4 |
Peso molecular |
567.8 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16Cl8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19 |
Clave InChI |
JFEBIVJTGIPNKL-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


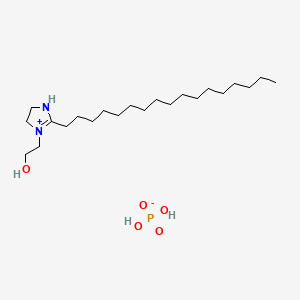


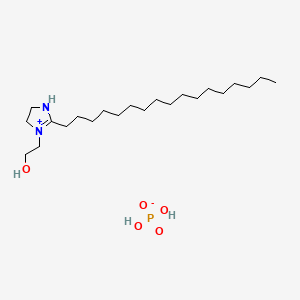
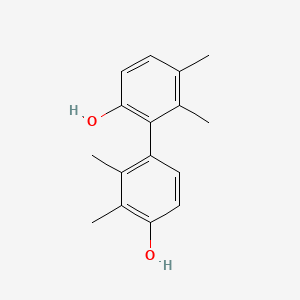

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

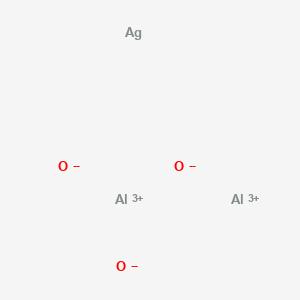
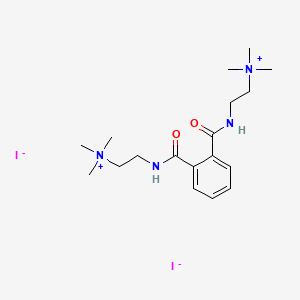
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
